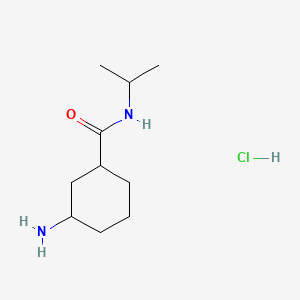
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with isopropylamine to form N-(propan-2-yl)cyclohexanamine.
Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative, such as cyclohexanecarboxylic acid chloride, to form the carboxamide.
Hydrochloride Formation: Finally, the carboxamide is treated with hydrochloric acid to yield the hydrochloride salt of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide
- 3-amino-3-cyclohexyl-propan-1-ol hydrochloride
Comparison
Compared to similar compounds, 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
2901095-28-9 |
|---|---|
Fórmula molecular |
C10H21ClN2O |
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
3-amino-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)12-10(13)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H |
Clave InChI |
VXKANBPQOIACNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


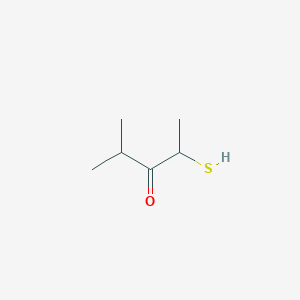
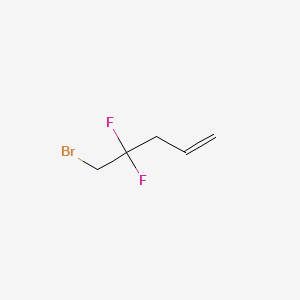
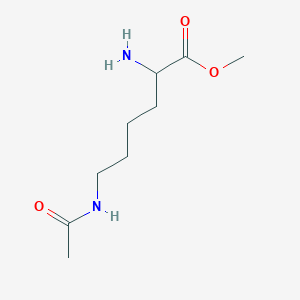
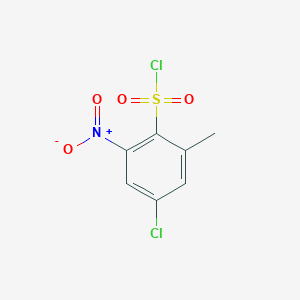
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
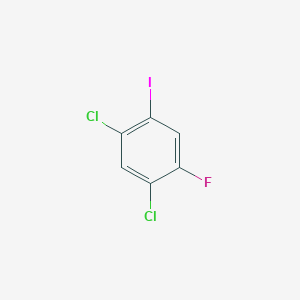
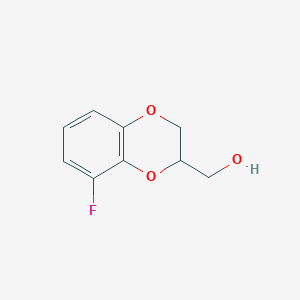
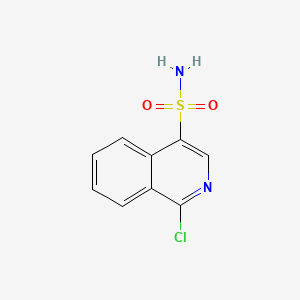
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
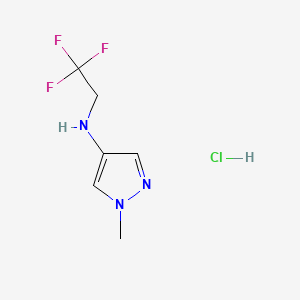
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
